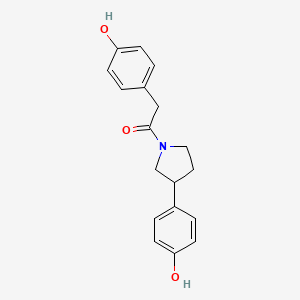
2-(4-Hydroxyphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Hydroxyphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone, also known as HPP-22, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various research fields. HPP-22 is a potent and selective inhibitor of protein kinase C (PKC) and has been studied extensively for its biochemical and physiological effects.
作用機序
2-(4-Hydroxyphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone works by selectively inhibiting PKC, which is a family of enzymes that play a critical role in various cellular processes, including cell growth, differentiation, and apoptosis. PKC is also involved in the regulation of ion channels, neurotransmitter release, and gene expression. By inhibiting PKC, this compound can modulate these processes and affect cellular behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In the brain, this compound has been shown to improve cognitive function and protect against neurotoxicity. In the heart, this compound has been shown to reduce infarct size and improve cardiac function following ischemia-reperfusion injury.
実験室実験の利点と制限
One of the advantages of using 2-(4-Hydroxyphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone in lab experiments is its potent and selective inhibition of PKC. This allows for specific targeting of PKC and avoids off-target effects. However, one limitation of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 2-(4-Hydroxyphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone. One potential area of study is the development of this compound analogs with improved solubility and bioavailability. Another area of study is the investigation of this compound's potential in treating other diseases, such as diabetes and inflammatory disorders. Additionally, further research is needed to elucidate the exact mechanisms by which this compound exerts its effects on cellular processes.
合成法
The synthesis of 2-(4-Hydroxyphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone involves the condensation of 4-hydroxyphenylpyruvic acid with 4-hydroxybenzaldehyde followed by reduction with sodium borohydride. The resulting product is then reacted with pyrrolidine to form this compound.
科学的研究の応用
2-(4-Hydroxyphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone has been used in various scientific research studies, including cancer research, neuroscience, and cardiovascular research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting PKC, which is involved in cell proliferation and survival. In neuroscience, this compound has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cardiovascular research, this compound has been shown to have protective effects against ischemia-reperfusion injury.
特性
IUPAC Name |
2-(4-hydroxyphenyl)-1-[3-(4-hydroxyphenyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-16-5-1-13(2-6-16)11-18(22)19-10-9-15(12-19)14-3-7-17(21)8-4-14/h1-8,15,20-21H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZIJVRIVVDFQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=C(C=C2)O)C(=O)CC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

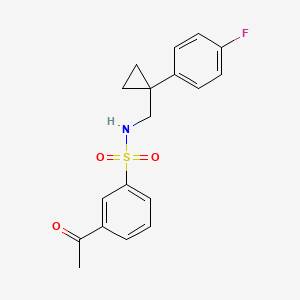
![2-[(1-Methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2771204.png)

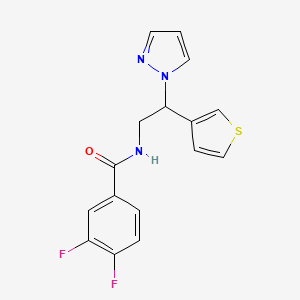
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2771212.png)
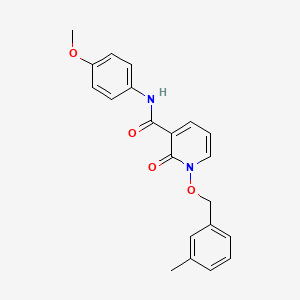
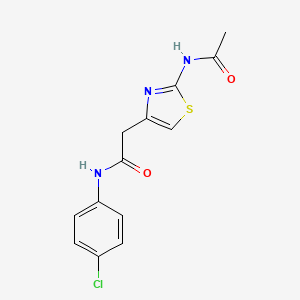
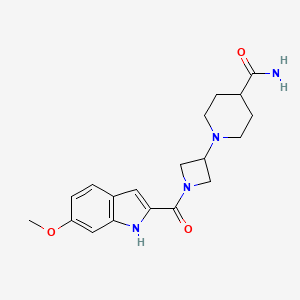
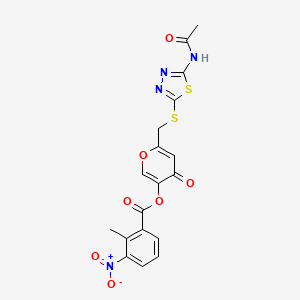
![N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine](/img/structure/B2771218.png)
![ethyl 6-[[2-(2-formylphenoxy)acetyl]oxymethyl]-4-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2771219.png)
![1'-(1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2771220.png)
![Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate trifluoroacetic acid](/img/structure/B2771221.png)
![8-Amino-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2771226.png)